molecular formula C22H44O6S B090838 Octadecanoic acid, 9-(sulfooxy)-, 1-butyl ester CAS No. 122-53-2

Octadecanoic acid, 9-(sulfooxy)-, 1-butyl ester

Cat. No. B090838
CAS RN: 122-53-2
M. Wt: 436.6 g/mol
InChI Key: AVTJBWDHTDGIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecanoic acid, 9-(sulfooxy)-, 1-butyl ester, commonly known as Butyl stearate, is a chemical compound used in various industries, including cosmetics, food, and pharmaceuticals. It is a colorless and odorless liquid that is soluble in organic solvents and insoluble in water. Butyl stearate is synthesized by the esterification of stearic acid with butanol.

Mechanism of Action

The mechanism of action of butyl stearate is not fully understood. However, it is believed to act as a lubricant and emollient, providing a smooth and soft texture to the skin. It also acts as a solvent, dissolving other ingredients in a formulation. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and dispersion of ingredients.
Biochemical and Physiological Effects:
Butyl stearate has been shown to have low toxicity and is considered safe for use in personal care and food products. It is not known to have any significant biochemical or physiological effects on the body when used in small amounts. However, prolonged exposure to high concentrations of butyl stearate may cause skin irritation and allergic reactions.

Advantages and Limitations for Lab Experiments

Butyl stearate has several advantages for use in lab experiments. It is a non-toxic and non-corrosive compound that is easy to handle and store. It is also a relatively inexpensive compound that is readily available. However, its low solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for research on butyl stearate. One area of interest is its use as a potential alternative to petroleum-based lubricants and solvents. Another area of research is the development of new formulations for personal care and food products that incorporate butyl stearate. Additionally, further studies are needed to investigate the potential health effects of prolonged exposure to butyl stearate.

Synthesis Methods

The synthesis of butyl stearate involves the reaction of stearic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction produces butyl stearate and water. The product is then purified by distillation to obtain a pure compound.

Scientific Research Applications

Butyl stearate has various scientific research applications, including its use as a lubricant, emollient, and solvent. It is also used as a surfactant in the formulation of personal care products such as lotions, creams, and shampoos. Butyl stearate is also used as an ingredient in the food industry as a flavoring agent and as a component in the production of food packaging materials.

properties

CAS RN

122-53-2

Product Name

Octadecanoic acid, 9-(sulfooxy)-, 1-butyl ester

Molecular Formula

C22H44O6S

Molecular Weight

436.6 g/mol

IUPAC Name

butyl 9-sulfooxyoctadecanoate

InChI

InChI=1S/C22H44O6S/c1-3-5-7-8-9-11-14-17-21(28-29(24,25)26)18-15-12-10-13-16-19-22(23)27-20-6-4-2/h21H,3-20H2,1-2H3,(H,24,25,26)

InChI Key

AVTJBWDHTDGIIG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCC(=O)OCCCC)OS(=O)(=O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OCCCC)OS(=O)(=O)O

Other CAS RN

68422-69-5
122-53-2
42808-36-6

Pictograms

Irritant

Origin of Product

United States

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